molecular formula C10H15NO2 B14324394 benzoic acid;N,N-dimethylmethanamine CAS No. 108681-27-2

benzoic acid;N,N-dimethylmethanamine

Cat. No.: B14324394
CAS No.: 108681-27-2
M. Wt: 181.23 g/mol
InChI Key: MWZCDAOUROKGLW-UHFFFAOYSA-N
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Description

Properties

CAS No.

108681-27-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

benzoic acid;N,N-dimethylmethanamine

InChI

InChI=1S/C7H6O2.C3H9N/c8-7(9)6-4-2-1-3-5-6;1-4(2)3/h1-5H,(H,8,9);1-3H3

InChI Key

MWZCDAOUROKGLW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation and Hydrolysis of Phenolic Precursors

The synthesis of substituted benzoic acids often begins with alkylation of phenolic intermediates. For example, methyl 3,5-dichloro-4-hydroxybenzoate (6 ) undergoes alkylation with reagents like ethyl iodide or benzyl bromide in the presence of potassium carbonate, yielding intermediates such as 7 (R = alkyl/aryl). Subsequent hydrolysis with lithium hydroxide in tetrahydrofuran (THF)-water mixtures converts esters to carboxylic acids, achieving near-quantitative yields. This two-step approach ensures regioselectivity, particularly for 3,5-dichloro-4-alkoxybenzoic acids (12–21 ), where steric hindrance directs substitution patterns.

Coupling Reactions with Anilines

Amide bond formation between benzoic acids and anilines is facilitated by coupling agents. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enables direct coupling of methyl 4-aminobenzoate (8 ) with acid 7 , producing intermediates that are hydrolyzed to final products. Alternatively, T3P (propylphosphonic anhydride) in ethyl acetate with triethylamine achieves comparable efficiency at lower temperatures, reducing side reactions. These methods are critical for synthesizing phenyl carboxamido-benzoic acids (26 ) and analogues with diverse substituents.

Synthesis of 3,4,5-Trialkoxybenzamido-Benzoic Acids

Symmetrical tri-alkoxy derivatives (31–34 ) require sequential alkylation of methyl 3,4,5-trihydroxybenzoate (27 ). Initial mono-alkylation at the 4-position with ethyl iodide precedes di-alkylation using 2-bromopropane, followed by hydrolysis and coupling. This method highlights the necessity of orthogonal protecting groups to prevent over-alkylation, achieving yields of 60–75% for tri-substituted products.

Preparation of N,N-Dimethylmethanamine and Its Derivatives

Mannich Base Formation

N,N-Dimethylmethanamine serves as a secondary amine in Mannich reactions, which condense formaldehyde with amines and ketones/amides. For example, 2-substituted benzimidazoles react with N,N-dimethylmethanamine and formaldehyde in ethanol under reflux to form Mannich bases like 5A(a) (1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine). The reaction requires 8 hours of reflux, yielding 66–67% after recrystallization from dimethylformamide (DMF). Key spectral data include IR peaks at 1201 cm⁻¹ (C–N stretch) and 1H NMR signals at δ 2.27 ppm (–CH₃ groups).

Optimization of Reaction Conditions

Stoichiometric precision is critical: equimolar ratios of benzimidazole, amine, and formaldehyde prevent polymerization. Excess formaldehyde leads to bis-Mannich adducts, while insufficient amounts result in unreacted starting materials. Ethanol as the solvent balances reactivity and solubility, though DMF improves yields for polar substrates.

Integrated Synthesis of Benzoic Acid-N,N-Dimethylmethanamine Conjugates

Sequential Alkylation-Coupling-Hydrolysis

A representative route involves:

  • Alkylation of methyl 3-chloro-4-hydroxy-5-methoxybenzoate (35 ) with benzyl bromide to form 46 .
  • Coupling with N,N-dimethylmethanamine via T3P in ethyl acetate, yielding 48 .
  • Hydrolysis with lithium hydroxide to afford the final benzoic acid conjugate (49 ).

This method achieves 70–80% overall yield, with purity confirmed by thin-layer chromatography (TLC) and melting point analysis.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Benzoic acid derivatives show characteristic C=O stretches at 1680–1700 cm⁻¹, while Mannich bases exhibit C–N stretches at 1200–1300 cm⁻¹.
  • 1H NMR : Methyl groups in N,N-dimethylmethanamine resonate as singlets at δ 2.2–2.4 ppm, whereas aromatic protons in benzoic acid conjugates appear at δ 7.0–8.1 ppm.

Chromatographic Purity Assessment

TLC with silica gel plates (ethyl acetate/hexane eluents) and HPLC (C18 columns, acetonitrile-water gradients) confirm compound purity. For example, 5A(a) shows a single spot at Rf = 0.72 (ethyl acetate:hexane = 3:7).

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Purity (%) Reference
Alkylation-Hydrolysis LiOH, THF/H₂O 85–95 ≥98
HATU Coupling HATU, DIPEA 70–80 95–97
Mannich Reaction HCHO, EtOH, reflux 65–67 90–92

HATU coupling offers higher purity than T3P but at greater cost. Mannich reactions are economical but require rigorous stoichiometric control.

Industrial Applications and Scalability

Benzoic acid-N,N-dimethylmethanamine conjugates serve as protease inhibitors and antimicrobial agents. Kilogram-scale production uses continuous flow reactors for alkylation steps, reducing reaction times from hours to minutes. However, Mannich reactions remain batch-processed due to exothermic risks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid vs. Other Aromatic Acids

Physicochemical Properties
Property Benzoic Acid Phenol Acetic Acid
pKa 4.20 9.95 4.76
Extraction Rate 98% in 5 min 98% in 5 min <50% in 5 min
Effective Diffusivity 8.4 × 10⁻⁶ cm²/s 5.1 × 10⁻⁶ cm²/s 6.3 × 10⁻⁶ cm²/s
Key Functional Group -COOH -OH -COOH

Key Findings :

  • Benzoic acid and phenol exhibit rapid extraction due to high m values (lipophilicity), but benzoic acid has superior diffusivity in membrane phases .
  • The carboxylic acid group in benzoic acid enhances solubility in alkaline media compared to phenol’s hydroxyl group, making it more versatile in pharmaceutical formulations .

N,N-Dimethylmethanamine vs. Other Tertiary Amines

Structural and Functional Comparison
Compound Molecular Formula Molecular Weight Key Applications
N,N-Dimethylmethanamine C₃H₉N 59.11 Fluorophore synthesis , chiral drug intermediates
N,N-Dimethylbenzylamine C₉H₁₃N 135.21 Catalyst in polyurethane production
Trimethylamine Hydrofluoride C₃H₁₀FN 79.12 Fluorinating agent in organic reactions

Key Findings :

  • N,N-Dimethylmethanamine ’s smaller size and higher symmetry contribute to lower steric hindrance, favoring its use in microwave-assisted syntheses (e.g., N-methylbenafine derivatives) .
  • N,N-Dimethylbenzylamine ’s aromatic benzyl group enhances its stability in acidic conditions, making it suitable for catalytic applications .

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